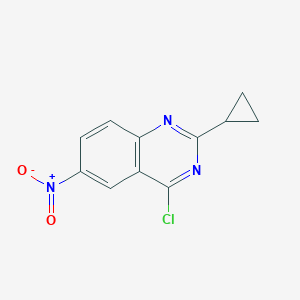

4-Chloro-2-cyclopropyl-6-nitroquinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry in Research

The journey of quinazoline chemistry began in the late 19th century. The first synthesis of a quinazoline derivative was reported in 1869 by Griess, and the parent compound, quinazoline, was first synthesized in 1895 by August Bischler and Lang. The name "quinazoline" itself was proposed by W. Weddige in 1887. Early research focused on the fundamental synthesis and characterization of this novel heterocyclic system.

Throughout the 20th century, the field evolved from basic synthesis to the exploration of the pharmacological potential of quinazoline derivatives. The discovery of the biological activities of naturally occurring quinazoline alkaloids, such as vasicine (B45323) from the Adhatoda vasica plant, spurred further investigation. This led to the development of a vast library of synthetic quinazoline-containing compounds with a broad spectrum of biological effects. The latter half of the 20th century and the beginning of the 21st century have seen an explosion in quinazoline research, driven by advancements in synthetic methodologies and a deeper understanding of molecular biology and drug-target interactions.

Diverse Pharmacological Relevance of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives are recognized for their remarkable and diverse pharmacological activities, making them a staple in drug discovery programs. chemimpex.comijprajournal.com The rigid quinazoline core serves as an excellent scaffold for presenting various pharmacophoric groups in a defined spatial orientation, allowing for potent and selective interactions with biological targets.

The range of therapeutic areas where quinazoline derivatives have shown promise is extensive. They have been investigated and developed as:

Anticancer agents: This is perhaps the most prominent application of quinazolines. Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are quinazoline derivatives that act as tyrosine kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. ijprajournal.com

Antihypertensive agents: Derivatives like prazosin (B1663645) and doxazosin (B1670899) are alpha-1 adrenergic receptor blockers used in the treatment of hypertension.

Antimicrobial agents: The quinazoline scaffold has been incorporated into molecules with antibacterial, antifungal, antiviral, and antiparasitic properties. ijprajournal.com

Anti-inflammatory agents: Certain quinazoline derivatives have demonstrated potent anti-inflammatory effects by targeting various enzymes and receptors involved in the inflammatory cascade.

Central Nervous System (CNS) agents: The ability of some quinazolines to cross the blood-brain barrier has led to their investigation for conditions like epilepsy, anxiety, and neurodegenerative diseases. chemshuttle.com

The following interactive table provides a glimpse into the diverse applications of some well-known quinazoline derivatives.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Gefitinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |

| Erlotinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |

| Prazosin | Antihypertensive | Alpha-1 Adrenergic Receptor Blocker |

| Doxazosin | Antihypertensive | Alpha-1 Adrenergic Receptor Blocker |

| Afatinib | Anticancer | Irreversible ErbB Family Blocker |

Positioning of 4-Chloro-2-cyclopropyl-6-nitroquinazoline within Contemporary Heterocyclic Compound Research

While direct and extensive research on This compound is not widely published, its structural features place it at the intersection of several key areas of modern heterocyclic chemistry research. The molecule can be deconstructed into its core scaffold and key substituents, each contributing to its potential utility and research interest.

The Quinazoline Core: As established, this scaffold is a well-validated platform for the development of bioactive compounds.

The 4-Chloro Substituent: The chlorine atom at the 4-position is a synthetically valuable handle. It is a good leaving group, allowing for facile nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups, making it a key intermediate in the synthesis of diverse libraries of quinazoline derivatives for screening and optimization. For instance, the synthesis of many kinase inhibitors involves the displacement of a 4-chloro group with an appropriate amine.

The 2-Cyclopropyl Substituent: The cyclopropyl (B3062369) group is a popular substituent in medicinal chemistry. It is a small, rigid, and lipophilic group that can enhance metabolic stability and improve binding affinity to target proteins by exploring specific hydrophobic pockets. In some cases, the cyclopropyl group can act as a bioisostere for other groups, offering a unique conformational constraint. The presence of a cyclopropyl group on a heterocyclic core is a common strategy in the design of modern drug candidates. nih.gov

The 6-Nitro Substituent: The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the quinazoline ring system. This can modulate the reactivity of the scaffold and its ability to participate in various chemical interactions. Furthermore, the nitro group can be a precursor to an amino group through reduction. This amino functionality can then be further derivatized, providing another avenue for structural diversification. The 6-nitroquinazoline (B1619102) moiety is a known building block in the synthesis of various compounds. chemimpex.comnih.gov

Given these features, This compound is best positioned as a versatile synthetic intermediate in contemporary heterocyclic research. It holds potential for the generation of novel compounds for screening in various therapeutic areas, particularly in oncology and infectious diseases, where substituted quinazolines have shown significant promise. Its structure is a logical design for researchers looking to combine the established benefits of the quinazoline scaffold with the desirable properties of cyclopropyl and the synthetic versatility of the chloro and nitro groups.

Below is a data table summarizing the properties of the closely related compound, 4-Chloro-6-nitroquinazoline.

| Property | Value | Source |

| Molecular Formula | C8H4ClN3O2 | nih.gov |

| Molecular Weight | 209.59 g/mol | nih.gov |

| Appearance | Pale yellow solid | chemimpex.com |

| CAS Number | 19815-16-8 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClN3O2 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

4-chloro-2-cyclopropyl-6-nitroquinazoline |

InChI |

InChI=1S/C11H8ClN3O2/c12-10-8-5-7(15(16)17)3-4-9(8)13-11(14-10)6-1-2-6/h3-6H,1-2H2 |

InChI Key |

NHTXRBAFJALXEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 4 Chloro 2 Cyclopropyl 6 Nitroquinazoline Analogs

Influence of Halogenation and Nitro Substitution on Biological Profiles

The presence and position of halogen and nitro groups on the quinazoline (B50416) ring are critical determinants of biological activity. Halogens, such as the chlorine atom at the C-4 position, can significantly influence a molecule's lipophilicity, electronic character, and metabolic stability. The chloro group is a moderately lipophilic, electron-withdrawing substituent that can enhance membrane permeability and engage in specific halogen bonding interactions with biological targets. Studies on quinolinone derivatives have shown that a 6-chloro substitution can contribute to potent antiviral activity. nih.gov In the context of 4-anilinoquinazolines, a 3-chloro-4-fluoro aniline (B41778) moiety at the C-4 position was found to be a key component for potent anti-MERS-CoV activity. nih.gov

The nitro group, particularly the aromatic nitro group at C-6, is a strong electron-withdrawing group that can profoundly impact the electronic distribution of the quinazoline core. This electronic modulation can be crucial for binding affinity to target proteins. cambridgemedchemconsulting.com Research on 4-anilino-6-aminoquinazoline derivatives demonstrated that introducing nitro groups at the C-6 position resulted in compounds with significant inhibitory effects against MERS-CoV. nih.gov Furthermore, in the development of antichagasic agents, quinazoline derivatives featuring a nitrobenzoyl group at the C-6 position were identified as the most potent compounds, exhibiting high selectivity and low toxicity to human cells. mdpi.com However, the nitro group is sometimes considered a liability in drug design due to potential metabolic reduction to reactive and potentially toxic species. cambridgemedchemconsulting.comnih.gov This has led to investigations into bioisosteric replacements, where the nitro group is substituted with other groups (like cyano or trifluoromethyl) that mimic its electronic properties while offering improved safety profiles. nih.govcambridgemedchemconsulting.com

| Substituent | Position | General Influence on Biological Profile | Reference |

| Chloro | C-4 | Increases lipophilicity, electron-withdrawing, potential for halogen bonding, can enhance binding affinity. | nih.govnih.gov |

| Nitro | C-6 | Strong electron-withdrawing effect, modulates electronic properties of the quinazoline ring, can be critical for receptor binding. | nih.govcambridgemedchemconsulting.commdpi.com |

Conformation and Electronic Effects of the Cyclopropyl (B3062369) Group

The cyclopropyl group at the C-2 position introduces unique conformational and electronic characteristics. Due to its strained three-membered ring structure, the cyclopropyl group possesses "bent" bonds with significant p-orbital character. This allows it to engage in conjugation with adjacent π-systems, behaving in some respects like a vinyl group. stackexchange.comnih.gov This electronic donation can influence the reactivity and binding interactions of the quinazoline scaffold.

Positional Sensitivity of Substituents on Quinazoline Bioactivity

The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. nih.govmdpi.com The C-2, C-4, and C-6 positions are particularly important, as modifications at these sites directly influence the molecule's interaction with biological targets. researchgate.netnih.gov

The C-2 position of the quinazoline ring is a key site for structural modification to modulate biological activity. While achieving regioselective substitution at C-2 can be challenging compared to the more reactive C-4 position, it is crucial for defining the compound's function. beilstein-journals.orgnih.gov The introduction of various groups at C-2 can influence potency and selectivity. For instance, in a study of quinazolin-4(3H)-ones, incorporating a substituted phenyl or naphthyl ring at the C-2 position was explored to define optimal structural requirements for antiproliferative activity. nih.gov

The C-4 position of the quinazoline ring is highly reactive towards nucleophilic substitution, making it a common and critical site for modification in drug design. beilstein-journals.orgnih.gov The substituent at C-4 often plays a pivotal role in anchoring the molecule within the binding site of a target protein, such as the ATP-binding pocket of kinases. nih.govnih.gov

The chlorine atom in 4-chloro-2-cyclopropyl-6-nitroquinazoline serves as an effective leaving group, facilitating the synthesis of a wide array of 4-substituted analogs. nih.gov In the final compound, the C-4 chloro group itself can be vital for activity. Its electronegativity and ability to form halogen bonds can contribute significantly to binding affinity. For example, in many EGFR inhibitors, the quinazoline core makes crucial hydrogen bonds with the hinge region of the kinase, and the nature of the substituent at C-4 dictates the orientation and strength of these interactions. frontiersin.org Replacing the chloro group with different anilines, amines, or other moieties has been a successful strategy in developing potent inhibitors for various targets. nih.govnih.govnih.gov

| C-4 Substituent | Example Biological Target/Activity | Rationale for Interaction | Reference |

| Chloro | Precursor for further synthesis | Good leaving group for nucleophilic substitution. | nih.gov |

| Substituted Anilines | EGFR, MERS-CoV | Anchors molecule in ATP-binding pocket, forms key interactions. | nih.govnih.gov |

| Amines | BCRP/P-gp Inhibitors | Nitrogen can act as a hydrogen bond acceptor. | nih.gov |

The electron-withdrawing nitro group at C-6 in this compound significantly polarizes the quinazoline ring system. nih.gov This electronic pull can enhance interactions with electron-rich residues in a target protein. Studies have consistently shown that small, electron-withdrawing groups at this position can be beneficial for activity. nih.govmdpi.com For instance, in the development of MERS-CoV inhibitors, compounds with a C-6 nitro group displayed potent activity. nih.gov Similarly, in the search for antichagasic agents, nitrobenzoyl groups at C-6 were crucial for the parasiticidal effect. mdpi.com The importance of this position is further highlighted in QSAR studies of EGFR inhibitors, where modifications at C-6 were proposed to enhance inhibitory activity. nih.gov

Rational Design Principles Based on SAR Data

The collective SAR data for quinazoline analogs provides a clear framework for the rational design of new derivatives based on the this compound scaffold.

C-4 Modification : The high reactivity of the C-4 chloro group should be exploited to introduce a diverse range of substituents. Libraries of anilines, aliphatic amines, and other nucleophiles can be used to probe the C-4 binding pocket of a target receptor to optimize potency and selectivity. nih.gov The goal is to identify groups that form optimal hydrogen bonding, hydrophobic, or electrostatic interactions. nih.gov

C-2 Exploration : While the cyclopropyl group offers unique properties, exploring other small, rigid, or electronically distinct groups at the C-2 position could lead to improved activity. For example, substituting with other small alkyl or cycloalkyl groups, or small heterocyclic rings, could refine the fit within the target site. nih.gov

C-6 Bioisosteric Replacement : Although the C-6 nitro group is often important for activity, its potential for metabolic liabilities warrants investigation into bioisosteric replacements. cambridgemedchemconsulting.comnih.gov Groups such as cyano (-CN), sulfonyl (-SO₂R), or trifluoromethyl (-CF₃) can mimic the electron-withdrawing nature of the nitro group while potentially offering improved pharmacokinetic properties. nih.govcambridgemedchemconsulting.com

Integrated Modeling and Synthesis : A modern drug design campaign would integrate computational methods like 3D-QSAR and molecular docking with synthetic efforts. frontiersin.orgrsc.org Predictive models can help prioritize which analogs to synthesize, focusing on compounds predicted to have enhanced binding affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govbiointerfaceresearch.com

By systematically applying these principles, researchers can leverage the foundational SAR of the quinazoline core to develop novel analogs of this compound with tailored biological activities.

Advanced Analytical and Spectroscopic Characterization Methodologies

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of organic compounds. They rely on the interaction of electromagnetic radiation with the molecule to provide information about its electronic structure, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique identifies the number and types of hydrogen atoms (protons) in a molecule. For 4-Chloro-2-cyclopropyl-6-nitroquinazoline, one would expect to see distinct signals corresponding to the protons on the quinazoline (B50416) ring and the cyclopropyl (B3062369) group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the aromatic quinazoline core would appear in the downfield region (typically δ 7-9 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The protons of the cyclopropyl group would appear in the upfield region (typically δ 0.5-2.0 ppm). The splitting patterns (multiplicity) of these signals would reveal the number of adjacent protons, helping to establish the connectivity.

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom in the quinazoline ring and the cyclopropyl moiety. The chemical shifts of the aromatic carbons would be in the range of δ 110-160 ppm, with the carbon atoms attached to the chloro and nitro groups showing characteristic shifts. The carbons of the cyclopropyl group would be found in the upfield region (typically δ 0-20 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Technique | Expected Chemical Shifts (δ, ppm) | Data Source |

|---|---|---|

| ¹H NMR | Aromatic protons: ~7.0-9.0 ppm; Cyclopropyl protons: ~0.5-2.0 ppm | Theoretical estimation based on chemical structure |

| ¹³C NMR | Aromatic carbons: ~110-160 ppm; Cyclopropyl carbons: ~0-20 ppm | Theoretical estimation based on chemical structure |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following groups:

Aromatic C-H stretching: Above 3000 cm⁻¹

C=N and C=C stretching of the quinazoline ring: In the 1450-1650 cm⁻¹ region.

N-O stretching of the nitro group: Strong absorptions typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Cyclopropyl C-H stretching: Around 3000-3100 cm⁻¹.

Specific peak positions from experimental analysis of this compound are not documented in available literature.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Data Source |

|---|---|---|

| Aromatic C-H | >3000 | Theoretical estimation |

| C=N, C=C (Aromatic) | 1450-1650 | Theoretical estimation |

| N-O (Nitro) | 1500-1560 (asymmetric), 1300-1370 (symmetric) | Theoretical estimation |

| C-Cl | <800 | Theoretical estimation |

Table 3: Predicted UV-Vis Spectrophotometry Data for this compound

| Parameter | Expected Value | Data Source |

|---|---|---|

| λmax | Data not available | Not available in public domain |

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. It provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the calculation of the molecular formula. For this compound (molecular formula C₁₁H₈ClN₃O₂), HRMS would confirm the exact mass.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the nitro group (NO₂), the chloro atom (Cl), or parts of the cyclopropyl group, which would help to confirm the connectivity of the molecule. Specific HRMS data and fragmentation patterns for this compound have not been reported in the searched literature.

Table 4: Predicted HRMS Data for this compound

| Parameter | Value | Data Source |

|---|---|---|

| Molecular Formula | C₁₁H₈ClN₃O₂ | Calculated |

| Exact Mass | 249.0305 | Calculated |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a sample. In an HPLC analysis of a synthesized batch of this compound, the purity would be determined by the relative area of the main peak in the chromatogram. A high purity sample (e.g., >95%) would show a single major peak with minimal impurities. Different chromatographic conditions (e.g., mobile phase composition, column type) can be optimized for the best separation. While HPLC is a standard method for purity assessment, specific chromatograms or purity reports for this compound are not publicly available.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. For a molecule like 4-Chloro-2-cyclopropyl-6-nitroquinazoline, docking studies can elucidate its potential to interact with various biological targets, such as protein kinases, which are often implicated in cancer.

Research on structurally similar quinazoline (B50416) derivatives has demonstrated their effectiveness as kinase inhibitors, a property often explored through molecular docking. For instance, docking studies of quinazoline-based compounds into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain are common. These simulations help identify key binding modes and crucial intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the quinazoline core can act as hydrogen bond acceptors, a common interaction pattern observed in kinase inhibitors that often bind to the hinge region of the kinase domain.

Hydrophobic Interactions: The aromatic quinazoline ring and the cyclopropyl (B3062369) group can engage in hydrophobic interactions with nonpolar amino acid residues within the active site, such as leucine, valine, and alanine, contributing to binding affinity.

Halogen Bonds: The chlorine atom at the 4-position can participate in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity.

The primary goal of these simulations is to calculate a binding score or energy that estimates the affinity of the ligand for the target. Compounds with favorable docking scores are then prioritized for synthesis and experimental testing.

Table 1: Representative Binding Interactions for Quinazoline Scaffolds in Kinase Targets

| Interaction Type | Interacting Ligand Moiety | Typical Interacting Residue (Example) | Reference |

|---|---|---|---|

| Hydrogen Bond | Quinazoline N1/N3 | Hinge Region Amino Acids (e.g., Met) | |

| Hydrophobic Interaction | Quinazoline Ring | Leucine, Valine |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. By calculating the electron density, DFT can provide insights into a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT is an invaluable tool for understanding its fundamental chemical nature.

Prediction of Quantum Chemical Descriptors

DFT calculations can determine a range of quantum chemical descriptors that quantify the reactivity and kinetic stability of a molecule. These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors like chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map . The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential (red/yellow) around the nitro group's oxygen atoms and the quinazoline nitrogens, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Representative Quantum Chemical Descriptors for a Quinazoline Derivative

| Descriptor | Definition | Significance | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability | |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability | |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

Reaction Mechanism Elucidation via DFT

DFT calculations are highly effective for studying reaction mechanisms, transition states, and activation energies, providing a molecular-level understanding of chemical transformations. The synthesis of 4-substituted quinazolines often involves a regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline (B46505) precursor.

Theoretical studies on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. DFT calculations support this experimental observation by revealing that the C4 position has a higher LUMO coefficient, making it more electrophilic. Furthermore, the calculated activation energy for the nucleophilic attack at C4 is lower than at C2, confirming that the substitution is both kinetically and thermodynamically favored at the 4-position. Similar DFT studies could be applied to understand the reactivity of the chlorine at the C4 position of this compound in its reactions with various nucleophiles, helping to optimize synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of the ligand, the stability of the ligand-protein complex, and the persistence of key interactions identified in docking.

For a complex between this compound and a target protein, an MD simulation would typically run for nanoseconds to microseconds. Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing major conformational changes. Deviations within 1-3 Å are generally considered acceptable for stable binding.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible and rigid regions of the protein and ligand. This can highlight which parts of the binding pocket are most affected by the ligand's presence.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered crucial for binding.

MD simulations can confirm the stability of a binding pose predicted by docking and provide deeper insights into the thermodynamics of binding through methods like MM/PBSA and MM/GBSA, which estimate the free energy of binding.

In Silico Screening and Drug Design Initiatives

In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. This approach accelerates the early stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally.

The this compound scaffold can serve as a starting point for such initiatives. A typical workflow involves:

Library Generation: Creating a virtual library of derivatives by modifying the core scaffold. For example, the chlorine at C4 could be replaced with various amines, the nitro group at C6 could be moved or replaced, and the cyclopropyl group at C2 could be altered.

Virtual Screening: Docking the entire library of compounds against a validated protein target structure.

Filtering: The docked compounds are filtered based on various criteria, including docking score, predicted binding mode, and druglikeness properties (e.g., Lipinski's Rule of Five).

Hit Selection: The top-ranked compounds ("hits") are selected for further computational analysis, such as MD simulations, before being proposed for chemical synthesis and biological evaluation.

This strategy has been successfully applied to the quinazoline scaffold to identify potent inhibitors for various targets. Therefore, this compound represents a valuable template for structure-based drug design efforts aimed at discovering novel therapeutic agents.

Biological Activity Profiling and Mechanistic Elucidation in Vitro Studies

Broad-Spectrum In Vitro Pharmacological Activities of Quinazolines

The quinazoline (B50416) nucleus is a fused heterocyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring. researchgate.net This scaffold is of significant interest in medicinal chemistry due to the wide range of pharmacological activities its derivatives have been shown to possess. nih.govmdpi.com Quinazoline and its derivatives are building blocks for over 200 naturally occurring alkaloids and are present in numerous synthetic compounds with therapeutic applications. mdpi.com

In vitro studies have demonstrated that quinazoline derivatives exhibit a diverse array of biological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive activities. researchgate.netnih.govijmpr.in The versatility of the quinazoline ring allows for structural modifications at various positions, which can significantly influence the compound's interaction with biological targets and, consequently, its pharmacological profile. nih.gov This structural flexibility has made the quinazoline scaffold a privileged structure in the design and development of new therapeutic agents. nih.gov The wide-ranging activities are attributed to the ability of these compounds to interact with various enzymes and receptors within cells. nih.govsemanticscholar.org

Specific In Vitro Activities of 4-Chloro-2-cyclopropyl-6-nitroquinazoline and Relevant Analogs

While the quinazoline class of compounds is well-studied, specific in vitro pharmacological data for this compound is not extensively available in the reviewed scientific literature. Therefore, this section will discuss the known activities of structurally related quinazoline analogs to provide a context for the potential biological profile of this compound. The presence of a chloro group at position 4, a cyclopropyl (B3062369) group at position 2, and a nitro group at position 6 are key structural features that would be expected to modulate its biological activity. For instance, halogen substitutions on the quinazoline ring have been noted to influence the potency of some derivatives. ijmpr.in

In Vitro Antimicrobial Potency (Antibacterial, Antifungal, Antiviral, Antimycobacterial)

The quinazoline scaffold is a recurring motif in compounds developed for their antimicrobial properties. mdpi.com Derivatives have been synthesized and tested against a wide range of pathogens, demonstrating activity against bacteria, fungi, viruses, and mycobacteria. mdpi.comijmpr.in The mechanism of action for these antimicrobial effects can vary, but often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.

While specific data for this compound is not available, other quinazoline derivatives have shown notable antimicrobial effects. For example, certain quinazolinone derivatives have been reported to possess significant antibacterial and antifungal properties. researchgate.net The presence of a nitro group, as in this compound, has been associated with antimicrobial activity in other heterocyclic compounds. researchgate.net Furthermore, some quinoline (B57606) derivatives, which share a similar bicyclic structure, have shown antimycobacterial activity. nih.govnih.govresearchgate.net

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a key in vitro parameter used to quantify the potency of an antimicrobial agent. It represents the lowest concentration of a compound that prevents visible growth of a microorganism. While MIC values for this compound have not been reported in the searched literature, the following table provides illustrative MIC values for other antimicrobial quinazoline and quinoline derivatives to demonstrate the potential of this class of compounds.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea | Mycobacterium tuberculosis | N/A (twofold more potent than ethambutol (B1671381) and isoxyl) | nih.gov |

| 1-cyclopropyl-1,4-dihydro-7-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.39 µM | nih.gov |

| 7-(2-carboxy-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-1-cyclopropyl-1,4-dihydro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid | MDR-TB | 0.09 µM | nih.gov |

| A chloro-substituted 1,2,4-triazole (B32235) derivative | Candida albicans | 0.10 - 0.50 | ptfarm.pl |

In Vitro Antiproliferative and Anticancer Efficacy

The quinazoline framework is a cornerstone in the development of anticancer agents, with several quinazoline-based drugs approved for clinical use, particularly as kinase inhibitors. nih.govnih.gov These compounds can exert their antiproliferative effects through various mechanisms, including the disruption of cell cycle progression, induction of apoptosis, and inhibition of signaling pathways crucial for cancer cell growth and survival. nih.govnih.gov

Cytotoxicity Assessment Against Cancer Cell Lines (e.g., A549, MDA-MB231, MCF7)

The cytotoxic potential of a compound against various cancer cell lines is a primary indicator of its anticancer efficacy. Cell lines such as A549 (non-small cell lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF-7 (hormone-responsive breast cancer) are commonly used to assess in vitro cytotoxicity.

Specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound against these cell lines are not available in the reviewed literature. For illustrative purposes, the table below presents the cytotoxic activities of other reported compounds against these cell lines.

| Compound/Analog | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| A novel quinazoline-1,2,4-thiadiazole derivative (Compound 32) | A549 | 0.02 ± 0.091 µM | nih.gov |

| Chloroquine | MDA-MB-231 | 26.832 μM | ekb.eg |

| A monobenzyltin compound (Compound C1) | MCF-7 | 2.5±0.50 μg/mL (48h) | nih.gov |

| Eupatorin | MDA-MB-231 | 5.00 ± 0.07 µg/mL (48h) | nih.gov |

| Eupatorin | MCF-7 | 5.00 ± 0.01 µg/mL (48h) | nih.gov |

Enzyme Inhibition Profiles (e.g., EGFR, HER2, Aurora A, DHFR, Kinases, HDACs)

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases. nih.gov The epidermal growth factor receptor (EGFR) is a well-established target for quinazoline-based inhibitors in the treatment of non-small-cell lung cancer. nih.govnih.gov Other kinases such as HER2, Aurora A, and various other tyrosine kinases are also targets for this class of compounds. nih.gov Additionally, some quinazolines have been investigated as inhibitors of dihydrofolate reductase (DHFR) and histone deacetylases (HDACs). nih.gov

There is no specific enzyme inhibition data for this compound in the public domain. The table below provides examples of enzyme inhibition by other quinazoline derivatives to illustrate the potential of this chemical class as enzyme inhibitors.

| Compound/Analog | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| A triazolo-pyrrolo[2,1-b]quinazolinone (Compound 73) | EGFR | 0.35 ± 0.24 μM | nih.gov |

| Erlotinib (a quinazoline-based inhibitor) | EGFR | 0.42 ± 0.02 μM | nih.gov |

| Dasatinib (a dual Src/Abl kinase inhibitor) | Src/Abl Kinase | Potent Inhibition | nih.gov |

Modulation of Apoptotic Pathways and Cell Cycle Regulation (In Vitro)

Quinazoline derivatives have been extensively studied for their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells, demonstrating their potential as anticancer agents. nih.govmdpi.com

In vitro studies show that these compounds can trigger apoptosis through various mechanisms. One key pathway involves the regulation of the Bcl-2 family of proteins. For instance, certain quinazolinone derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in breast cancer cells. tandfonline.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, the executive enzymes of apoptosis. nih.govtandfonline.com Specifically, an increase in the levels of caspase-3 and caspase-9 has been observed, indicating the involvement of the intrinsic (mitochondrial) apoptosis pathway. tandfonline.comnih.gov This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c. nih.gov

Furthermore, some quinazoline derivatives induce apoptosis by generating reactive oxygen species (ROS) within cancer cells. nih.gov The accumulation of ROS can cause significant cellular damage and trigger apoptotic cell death. Studies on hepatocellular carcinoma (HCC) cells have shown that scavenging these ROS can reverse the apoptosis induced by the quinazoline compound, confirming the ROS-dependent mechanism. nih.gov

In addition to inducing apoptosis, quinazolines effectively regulate the cell cycle. Many derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating. nih.govnih.gov A common finding is the arrest of cells in the G1 or G2/M phase. tandfonline.comnih.govmdpi.com For example, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in HCC cells in a concentration- and time-dependent manner. nih.gov Other quinazolinone derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for the G1-S phase transition. By inhibiting these kinases, the compounds prevent the cell from entering the DNA synthesis (S) phase, thereby halting proliferation. tandfonline.com

Table 1: Effects of Quinazoline Derivatives on Apoptosis and Cell Cycle

| Compound Type | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Quinazolinone Derivative | MCF7 (Breast Cancer) | G1 phase arrest, Apoptosis induction | CDK4/6 inhibition, Bax upregulation, Bcl-2 downregulation, Caspase-3 activation | tandfonline.com |

| Quinazoline Derivative 04NB-03 | HCC (Hepatocellular Carcinoma) | G2/M phase arrest, Apoptosis induction | ROS accumulation | nih.gov |

| Fumiquinazoline F | MDA-MB-231 (Breast Cancer) | G1 phase accumulation, Proliferation inhibition | Cytostatic effects | mdpi.com |

| Quinazolinone Derivative | MCF-7 (Breast Cancer) | G2/M phase arrest, Apoptosis induction | PARP-1 inhibition | rsc.org |

In Vitro Anti-inflammatory Modulatory Effects

The quinazoline scaffold is a cornerstone in the development of compounds with potent anti-inflammatory properties. nih.govmdpi.com These derivatives have been shown to act through multiple mechanisms to suppress inflammatory responses in vitro.

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines)

A key aspect of the anti-inflammatory activity of quinazoline derivatives is their ability to inhibit the production of pro-inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds have demonstrated significant effects. nih.govnih.gov

Kinase Inhibition (e.g., JAK, COX-2)

Many quinazoline derivatives exert their anti-inflammatory effects by inhibiting key enzymes involved in inflammatory signaling pathways, such as cyclooxygenase (COX) and various kinases. nih.govfrontiersin.org

The COX enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain. nih.govfrontiersin.org Several 4(3H)-quinazolinone derivatives have been synthesized and evaluated as COX-1/COX-2 inhibitors. Some compounds exhibit potent and selective COX-2 inhibitory activity, with IC50 values comparable to the reference drug celecoxib. nih.govnih.gov By inhibiting COX-2, these compounds effectively reduce the production of inflammatory prostaglandins. nih.gov The natural quinazoline alkaloid, dehydroevodiamine, has also been shown to inhibit COX-2 and prostaglandin (B15479496) E2 (PGE2) production in LPS-induced macrophages. frontiersin.org

In addition to COX enzymes, quinazolines are known to inhibit other protein kinases involved in inflammation. nih.govmdpi.com While specific inhibition of Janus kinase (JAK) by this compound is not detailed in the provided results, the broader class of quinazolines is well-established as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which can also play roles in inflammatory processes. mdpi.comnih.gov Some pyrazolo[1,5-a]quinazolines have been shown to bind to and inhibit MAP kinases like JNK3, which are involved in inflammatory responses. mdpi.com

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound/Derivative | Target | In Vitro Model | Observed Effect | Reference |

|---|---|---|---|---|

| Fluoroquinolones (with cyclopropyl group) | Cytokine Production | LPS-stimulated mouse peritoneal macrophages | Inhibition of TNF-α and IL-1β | nih.gov |

| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 | Enzyme Inhibition Assay | Potent and selective COX-2 inhibition (IC50 ~0.33-0.40μM) | nih.gov |

| Dehydroevodiamine | COX-2 / PGE2 | LPS-induced RAW 264.7 macrophages | Inhibition of COX-2 and PGE2 production | frontiersin.org |

In Vitro Antidiabetic Enzyme Inhibition (e.g., α-Glucosidase)

Quinazoline derivatives have emerged as promising candidates for the management of diabetes, primarily through the inhibition of key carbohydrate-metabolizing enzymes like α-glucosidase. nih.govresearchgate.net α-Glucosidase, located in the intestinal brush border, is responsible for the final step in carbohydrate digestion, breaking down complex sugars into absorbable glucose. researchgate.netacs.org Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key goal in managing type 2 diabetes. researchgate.netacs.org

Numerous in vitro studies have demonstrated the potent α-glucosidase inhibitory activity of various quinazoline and quinazolinone derivatives, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.govresearchgate.netnih.gov The inhibitory activity is often influenced by the nature and position of substituents on the quinazoline ring. For instance, a study on 2,3-dihydroquinazolin-4(1H)-ones found that compounds with specific substitutions were stronger inhibitors than acarbose. nih.govacs.org Similarly, another study identified a quinazolin-4(3H)-one derivative (compound 7b) that was approximately 53 times more potent than acarbose, acting as a competitive inhibitor of the enzyme. researchgate.net

Table 3: α-Glucosidase Inhibition by Quinazoline Derivatives

| Compound Series | Most Potent Compound | IC50 Value (µM) | Comparison to Standard (Acarbose) | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one bearing phenoxy-acetamide | Compound 7b | 14.4 | ~53 times stronger | researchgate.net |

| 2,3-Dihydroquinazolin-4(1H)-ones | Compound 4h / 4i | Not specified, but stronger than acarbose | Strongest enzyme inhibitory potentials | nih.govacs.org |

| 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides | Compound 3p (with 2-(4-methoxyphenyl) group) | 0.78 ± 0.05 | More potent (Acarbose IC50 = 4.40 ± 0.05 µM) | nih.gov |

Other Noteworthy In Vitro Biological Activities (e.g., Anticonvulsant, Antioxidant)

Beyond their anticancer and anti-inflammatory roles, quinazoline derivatives exhibit a broad range of other important biological activities in vitro, including anticonvulsant and antioxidant effects. nih.govnih.govmdpi.com

Anticonvulsant Activity: The quinazoline core is a well-recognized pharmacophore for anticonvulsant activity. nih.govresearchgate.netnih.gov The historical drug methaqualone is a quinazolinone that was used as a sedative and possessed anticonvulsant properties. mdpi.com Modern research focuses on synthesizing novel derivatives with improved efficacy and safety profiles. In vitro and in silico studies suggest these compounds may act by modulating GABA-A receptors or inhibiting enzymes like carbonic anhydrase II. mdpi.commdpi.com Structure-activity relationship (SAR) studies have indicated that substitutions at specific positions, such as a halogen at position 7 or a butyl group at position 3, can enhance anticonvulsant activity. nih.govmdpi.com

Antioxidant Activity: Several quinazoline derivatives have demonstrated significant antioxidant potential in vitro. nih.govacs.org Antioxidants are crucial for neutralizing harmful free radicals (like DPPH) and reducing oxidative stress, which is implicated in numerous diseases. acs.org Hybrid molecules that combine the quinazolin-4-one scaffold with phenolic compounds, known for their antioxidant effects, have been synthesized and evaluated. nih.gov In one study, a series of 2,3-dihydroquinazolin-4(1H)-ones were tested for their free radical scavenging ability, with some compounds showing strong, dose-dependent activity, in some cases even stronger than the standard antioxidant ascorbic acid. acs.org

Elucidation of Molecular Mechanisms of Action (In Vitro)

In vitro studies have been instrumental in unraveling the molecular mechanisms through which quinazoline derivatives exert their biological effects. These investigations go beyond observing a cellular outcome to pinpointing the specific molecular targets and pathways involved.

Apoptosis and Cell Cycle Control: The anticancer effects of quinazolines are often traced back to their interaction with specific proteins that regulate cell life and death. As previously mentioned, mechanisms include the inhibition of crucial cell cycle engines like CDK4/6 and the modulation of apoptosis regulators like the Bcl-2 family proteins (Bax and Bcl-2). tandfonline.com Furthermore, some derivatives are inhibitors of Poly(ADP-ribose) polymerase (PARP-1), an enzyme critical for DNA repair. nih.govrsc.org By inhibiting PARP-1, these compounds can prevent cancer cells from repairing DNA damage, leading to cell death. rsc.org The induction of ROS is another identified mechanism that directly links the compound to the initiation of the apoptotic cascade. nih.gov

Inflammatory Signaling: The anti-inflammatory actions of quinazolines are linked to the direct inhibition of key enzymes and transcription factors. The inhibition of COX-2 is a primary mechanism, directly reducing the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov The mechanism often involves blocking the active site of the enzyme. frontiersin.org Additionally, some derivatives suppress the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.org By preventing the activation of NF-κB, these compounds can downregulate the expression of a wide array of inflammatory genes, including those for TNF-α, IL-6, and COX-2 itself. nih.gov

Enzyme Inhibition: For antidiabetic effects, kinetic studies have elucidated the mode of enzyme inhibition. For example, potent quinazolinone derivatives have been identified as competitive inhibitors of α-glucosidase, meaning they bind to the active site of the enzyme, directly competing with the natural substrate. researchgate.net Molecular docking studies further support these findings by predicting the binding modes and interactions of the quinazoline derivatives with the amino acid residues in the active site of target enzymes like α-glucosidase or kinases. ijfmr.com

Identification of Protein Targets and Binding Affinities

No published studies were identified that investigated the protein targets of this compound. Consequently, data regarding its binding affinities (such as Ki, Kd, IC50, or EC50 values) to any specific protein are not available.

Detailed Analysis of Ligand-Receptor Interactions

In the absence of identified protein targets, there is no information available on the specific molecular interactions between this compound and any biological receptors. Detailed analyses, including the identification of hydrogen bonds, hydrophobic interactions, van der Waals forces, or ionic bonds that might mediate such interactions, have not been reported in the scientific literature.

Intracellular Signaling Cascade Perturbations

No in vitro studies detailing the effects of this compound on intracellular signaling pathways have been found. Research describing its impact on signaling cascades, such as the activation or inhibition of specific kinases, phosphatases, or other signaling molecules, is not present in the public domain.

Future Research Directions and Translational Perspectives

Prospects for Rational Design of Advanced Quinazoline (B50416) Analogs

The rational design of advanced analogs stemming from the 4-Chloro-2-cyclopropyl-6-nitroquinazoline structure represents a promising avenue for developing novel therapeutic agents. The core principle of rational design involves the strategic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For quinazoline derivatives, this process is well-established and relies heavily on understanding Structure-Activity Relationships (SAR).

Key strategies for the rational design of analogs include:

Molecular Hybridization: This approach involves combining the quinazoline pharmacophore with other biologically active moieties to create a single hybrid molecule. nih.gov This can lead to synergistic effects and the ability to interact with multiple biological targets, potentially overcoming drug resistance. nih.gov Future research could explore hybrids of this compound with other known anticancer, antimicrobial, or anti-inflammatory agents. galaxypub.co

Substituent Modification: The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the fused ring system. mdpi.comnih.gov SAR studies have revealed that modifications at the 2, 4, and 6-positions can dramatically influence efficacy. For instance, the 2-position cyclopropyl (B3062369) group in the title compound could be replaced with other cyclic or acyclic hydrophobic groups, while the 6-nitro group, an electron-withdrawing substituent, could be modified to fine-tune electronic properties and target interactions. nih.gov The 4-chloro position is a key site for nucleophilic substitution, allowing for the introduction of various amino derivatives to explore new interactions with target proteins, a common strategy in quinazoline drug discovery. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline Analog Design

| Position on Quinazoline Core | Type of Substituent | Potential Impact on Biological Activity | Reference |

|---|---|---|---|

| Position 2 | Propyl, Phenyl, and other hydrophobic groups | Can significantly influence anti-proliferative and anticancer activity. | nih.gov |

| Position 3 | Phenyl ring with bulky, hydrophobic, electron-withdrawing groups | Essential for anti-proliferative activity in certain quinazolinone series. | nih.gov |

| Position 4 | Phenoxy or various amino derivatives | Can maximize affinity for kinases like VEGFR2 and provides a vector for diverse substitutions. | mdpi.comnih.gov |

| Positions 6, 7 | Methoxy groups | Chosen to maximize electron density on the quinazoline core with minimal impact on molecular weight. | mdpi.com |

Identification of Novel Biological Targets for Therapeutic Intervention

A significant portion of future research will focus on identifying and validating the biological targets of this compound and its derivatives. The quinazoline scaffold is known to interact with a diverse array of biological targets, making it a versatile starting point for drug development. nih.govnih.gov

While many existing quinazoline-based drugs are kinase inhibitors, there is vast potential to discover compounds that act on other target classes. nih.govnih.gov Research could investigate whether this compound interacts with established quinazoline targets or possesses a novel mechanism of action.

Table 2: Potential Biological Targets for Quinazoline-Based Compounds

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Tyrosine Kinases | EGFR, VEGFR2 | Cancer | nih.govmdpi.com |

| Dual-Target Inhibitors | PIM/HDAC | Acute Myeloid Leukemia | nih.gov |

| Cell Cycle Proteins | Tubulin | Cancer | nih.gov |

| DNA Repair Enzymes | Poly (ADP-ribose) polymerase (PARP) | Cancer | nih.gov |

| Quorum Sensing Regulators | PqsR | Bacterial Infections | nih.gov |

| Purine Metabolism Enzymes | Purine Nucleoside Phosphorylase (PNP)| T-cell mediated diseases| acs.org |

Future studies would involve screening this compound against panels of kinases, polymerases, and other enzymes implicated in diseases like cancer. nih.govmdpi.com The discovery of a novel, high-affinity target could pave the way for developing a first-in-class therapeutic agent.

Synergistic Application of Computational and Experimental Methodologies

The integration of computational and experimental techniques is crucial for accelerating the drug discovery process for new quinazoline derivatives. researchgate.net This synergistic approach allows for the rapid screening of virtual libraries, optimization of lead compounds, and a deeper understanding of molecular interactions before committing to resource-intensive laboratory synthesis and testing. researchgate.netacs.org

A potential workflow for investigating this compound would involve:

Computational Screening: Using the known structure as a starting point, in silico methods like molecular docking can predict the binding affinity of virtual analogs against various known protein targets (e.g., EGFR, PARP, tubulin). nih.govresearchgate.net This helps prioritize which derivatives to synthesize.

Structure-Based Drug Design (SBDD): Computational modeling can be used to optimize the chemical structure of the lead compound to improve its fit and interaction with the binding site of a specific biological target. researchgate.net

Experimental Synthesis and In Vitro Testing: The most promising candidates identified computationally are then synthesized. mdpi.com These new compounds are subsequently tested in vitro using biochemical and cell-based assays to validate their biological activity and confirm the computational predictions. nih.gov

Molecular Dynamics (MD) Simulations: For the most active compounds, MD simulations can be run to study the stability of the ligand-protein complex over time, providing insights into the dynamics of the interaction. nih.gov

This iterative cycle of computational prediction and experimental validation provides a powerful framework for efficiently developing optimized quinazoline analogs. researchgate.netacs.org

Challenges and Emerging Opportunities in Quinazoline Research

Despite the broad potential of quinazoline-based compounds, several challenges must be addressed in the development of new therapeutics. However, these challenges also create new opportunities for innovation.

Challenges:

Selectivity: Many quinazoline derivatives, particularly kinase inhibitors, can interact with multiple targets. researchgate.net Achieving high selectivity for the desired target over off-targets is a significant challenge to minimize potential side effects.

Drug Resistance: Cancer cells can develop resistance to targeted therapies, including those based on the quinazoline scaffold. researchgate.net This necessitates the development of next-generation inhibitors that can overcome these resistance mechanisms.

Synthesis Complexity: The synthesis of complex, multi-substituted quinazoline derivatives can be challenging, requiring multi-step procedures that may not be suitable for large-scale production. researchgate.netresearchgate.net

Emerging Opportunities:

Targeting New Pathways: There is a growing interest in developing quinazolines that target novel biological pathways beyond kinase signaling, such as DNA damage repair (e.g., PARP inhibitors) and microbial virulence (e.g., quorum sensing inhibitors). nih.govnih.govnih.gov

Overcoming Resistance: Designing quinazoline derivatives that are effective against known resistance mutations in targets like EGFR is a major area of research. nih.gov

Green Synthesis: The development of more efficient and environmentally friendly methods for synthesizing the quinazoline core is an ongoing effort in medicinal chemistry. nih.gov

Multi-functional Molecules: The molecular hybridization strategy offers a path to creating single molecules that can address multiple aspects of a disease, such as inhibiting tumor growth and angiogenesis simultaneously. nih.gov

Future research on this compound will navigate this landscape, with the potential to contribute to the next generation of advanced therapeutic agents.

Q & A

Basic: What are the common synthetic pathways for 4-Chloro-2-cyclopropyl-6-nitroquinazoline?

Methodological Answer:

Synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:

- Cyclopropanation : Introducing the cyclopropyl group via alkylation or cross-coupling reactions, analogous to methods used for 2-phenylquinazoline derivatives .

- Nitration : Selective nitration at the 6-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Chlorination : Substitution at the 4-position using POCl₃ or PCl₅ in refluxing toluene, as demonstrated in the synthesis of 4-chloro-2-phenylquinazoline .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and nitro group deshielding effects) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀ClN₃O₂) .

- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry, as done for structurally similar 6-chloro-4-phenylquinazolines .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Store in airtight, light-protected containers at 0–6°C to prevent nitro group degradation .

- Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloro substituent .

- Monitor purity biannually via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can DFT calculations predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with gradient corrections to model nitro and chloro substituent effects on electron density .

- Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center) .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction pathways in polar aprotic solvents like DMF .

Advanced: What is the role of the chloro substituent in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Insight : The 4-chloro group undergoes SNAr reactions with amines or alkoxides, as seen in 4-chloro-2-phenylquinazoline derivatives .

- Kinetic Studies : Use pseudo-first-order conditions (excess nucleophile) to determine rate constants in THF or DMSO .

- Byproduct Mitigation : Add scavengers (e.g., MgSO₄) to sequester HCl released during substitution .

Advanced: How do crystallographic studies inform structural modifications for enhanced activity?

Methodological Answer:

- Packing Analysis : Identify π-π stacking interactions (e.g., nitro group alignment with aromatic cores) to optimize solubility .

- Hydrogen Bonding : Modify cyclopropyl or nitro groups to strengthen interactions with biological targets, as observed in quinazoline-based inhibitors .

- Torsion Angles : Adjust substituents to reduce steric hindrance, improving binding affinity .

Advanced: What are the challenges in reducing the nitro group to an amine?

Methodological Answer:

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol, monitoring for over-reduction .

- Chemoselectivity : Protect the chloro substituent with Boc groups to prevent dehalogenation .

- Post-Reduction Workup : Purify via acid-base extraction (e.g., HCl/NaOH) to isolate the amine .

Advanced: How can structure-activity relationships (SARs) guide derivatization?

Methodological Answer:

- Bioisosteric Replacement : Substitute the cyclopropyl group with trifluoromethyl or ethynyl groups to modulate lipophilicity .

- Nitro Group Optimization : Replace with cyano or sulfonamide to balance electron-withdrawing effects and metabolic stability .

- In Silico Screening : Dock derivatives into target proteins (e.g., kinase domains) using AutoDock Vina to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.